molecular formula C15H13NO6S B12681329 7-Amino-3-phenyl-2H-chromen-2-one sulfate CAS No. 83732-87-0

7-Amino-3-phenyl-2H-chromen-2-one sulfate

Cat. No.: B12681329
CAS No.: 83732-87-0
M. Wt: 335.3 g/mol
InChI Key: ZPIUHEQPLMCEFI-UHFFFAOYSA-N
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Description

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate is a heterocyclic organic compound It is known for its unique chemical structure, which includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate typically involves the reaction of 3-phenylcoumarin with ammonium hydrogen sulphate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds, depending on the reagents and conditions used.

Scientific Research Applications

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with a benzopyran ring system.

    Chromone: Another compound with a similar ring structure but different functional groups.

    Flavone: A compound with a benzopyran ring and additional phenyl group.

Uniqueness

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate is unique due to its specific ammonium hydrogen sulphate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83732-87-0

Molecular Formula

C15H13NO6S

Molecular Weight

335.3 g/mol

IUPAC Name

7-amino-3-phenylchromen-2-one;sulfuric acid

InChI

InChI=1S/C15H11NO2.H2O4S/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;1-5(2,3)4/h1-9H,16H2;(H2,1,2,3,4)

InChI Key

ZPIUHEQPLMCEFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O.OS(=O)(=O)O

Origin of Product

United States

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